molecular formula C6H9NO4 B12864759 (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid

(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12864759
M. Wt: 159.14 g/mol
InChI Key: ZYGVQVNLEWIWQF-AKGZTFGVSA-N
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Description

(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both formyl and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.

    Formylation: The formyl group can be introduced using formic acid or formic anhydride under acidic conditions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.

    Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    L-proline: A precursor in the synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid.

    Pyrrolidine-2-carboxylic acid: Lacks the formyl and hydroxyl groups but shares the pyrrolidine ring structure.

Uniqueness

    Functional Groups: The presence of both formyl and hydroxyl groups makes this compound unique compared to its analogs.

    Chirality: The (2S) configuration adds to its specificity in biological interactions.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-3-7-2-4(9)1-5(7)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

ZYGVQVNLEWIWQF-AKGZTFGVSA-N

Isomeric SMILES

C1[C@H](N(CC1O)C=O)C(=O)O

Canonical SMILES

C1C(CN(C1C(=O)O)C=O)O

Origin of Product

United States

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